5-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]-1,2-oxazole
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Overview
Description
Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential . The substitution of various groups on the isoxazole ring imparts different activity .
Synthesis Analysis
Isoxazoles can be synthesized using 1,3-dipolar cycloaddition in the presence of sodium hypochlorite . They can also be isolated and characterized by spectroscopic methods . A series of novel (5-amino-3-substituted-1, 2, 4-triazin-6-yl) (2-(6-halo-substituted benzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone was synthesized .Molecular Structure Analysis
The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The SHELXT-2014 program was used to solve the structure, and the non-hydrogen atoms were refined anisotropically with SHELXL-2018/3 using full-matrix least-squares procedures based on F2 .Chemical Reactions Analysis
Isoxazoles have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . The substitution of various groups on the isoxazole ring imparts different activity .Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can be characterized by spectroscopic methods . For example, the compound (5-amino-3-phenyl-1, 2, 4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone was found to have a melting point of 244–246 °C .Scientific Research Applications
Synthesis and Structural Characterization
Researchers have synthesized various isoxazole derivatives, including compounds structurally related to "Isoxazol-5-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone," and explored their chemical properties. These compounds have been characterized using various spectroscopic techniques to understand their molecular structures and potential as pharmacophores or intermediates in drug design (Sobenina et al., 2005; Donati et al., 2003). The focus on isoxazole and related heterocyclic compounds underscores their versatility and significance in medicinal chemistry, offering a foundation for further modification and exploration in drug development.
Pharmacological Applications
Isoxazole derivatives have shown promise in various pharmacological applications, including as allosteric modulators of metabotropic glutamate receptors (mGluRs). Suzuki et al. (2007) identified novel isoxazolopyridone derivatives as allosteric antagonists of mGluR7, highlighting their potential in exploring the roles of mGluR7 in central nervous system functions (Suzuki et al., 2007). Additionally, compounds with isoxazole cores have been evaluated for antimicrobial activities, demonstrating significant antibacterial and antifungal effects and underscoring their potential as leads in the development of new antimicrobial agents (Sanjeeva et al., 2022).
Potential as Histamine H3 Receptor Antagonists
Isoxazole and related heterocyclic compounds have been explored for their potential as histamine H3 receptor antagonists, a class of compounds of interest for their therapeutic applications in disorders related to the central nervous system. Swanson et al. (2009) synthesized and screened a series of small molecules with a heterocyclic core, finding several with high affinity for the human histamine H3 receptor, suggesting their potential utility in drug discovery efforts targeting this receptor (Swanson et al., 2009).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1,2-oxazol-5-yl-(3-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-12(11-1-4-13-16-11)14-5-2-9(7-14)10-3-6-17-8-10/h1,3-4,6,8-9H,2,5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJHIYNDFMXFFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)C(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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